Introduction: The Significance of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPyrr][Br])
Introduction: The Significance of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPyrr][Br])
An In-depth Technical Guide to the Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide
1-Butyl-1-methylpyrrolidinium bromide, also known as [BMPyrr][Br] or PYR14 Br, is a quaternary ammonium salt belonging to the class of ionic liquids (ILs).[1] These materials are noteworthy for being salts that are liquid at or near room temperature. [BMPyrr][Br] typically manifests as a white to off-white crystalline powder.[2] Its molecular structure, featuring a pyrrolidinium cation and a bromide anion, imparts a unique combination of physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[2]
These characteristics make it a versatile and valuable compound for researchers and industry professionals. It serves as a green solvent alternative to volatile organic compounds (VOCs), enhancing the safety and environmental profile of chemical processes. Furthermore, its ionic conductivity is leveraged in electrochemical applications, such as electrolytes for advanced batteries and supercapacitors.[2] Other applications include roles in liquid-liquid extraction processes, corrosion inhibition, and the development of biocompatible materials.[2] Given its importance, a robust and well-understood synthesis protocol is paramount for ensuring high purity and yield.
This guide provides a detailed examination of the synthesis, purification, and characterization of 1-Butyl-1-methylpyrrolidinium bromide, grounded in established chemical principles and laboratory practices.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Butyl-1-methylpyrrolidinium bromide is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 93457-69-3 | [2][3] |
| Molecular Formula | C₉H₂₀BrN | [1][2] |
| Molecular Weight | 222.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 214-216 °C | [1][2] |
| Purity (Typical) | ≥99% | [2][3] |
Part 1: The Core Synthesis – Mechanism and Rationale
The synthesis of 1-Butyl-1-methylpyrrolidinium bromide is a classic example of an N-alkylation reaction. Specifically, it proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]
Reaction Principle: Sₙ2 Alkylation
In this reaction, the tertiary amine, N-methylpyrrolidine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of 1-bromobutane.[4] This carbon is electron-deficient due to the high electronegativity of the attached bromine atom. The reaction occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[4] The bromide ion is displaced as the leaving group.
This method is particularly effective for synthesizing quaternary ammonium salts from tertiary amines because the reaction proceeds cleanly to the desired product without the possibility of over-alkylation, a common issue when alkylating primary or secondary amines.[6][7]
Reaction Scheme
Caption: Sₙ2 reaction mechanism for the synthesis of [BMPyrr][Br].
Part 2: Detailed Experimental Protocol
This protocol synthesizes information from established literature to provide a reliable method for laboratory-scale synthesis.[8][9]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| N-methylpyrrolidine | C₅H₁₁N | 85.15 | 17.01 g | 0.2 mol |
| 1-Bromobutane | C₄H₉Br | 137.02 | 27.4 g | 0.2 mol |
| Acetonitrile (Solvent) | CH₃CN | 41.05 | 50 cm³ | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The use of acetonitrile as a solvent is advantageous as it readily dissolves the reactants and facilitates the Sₙ2 reaction.
-
Controlling Exothermicity: Place the flask in an ice-water bath to cool the solution. This is a critical step to manage the heat generated during the exothermic quaternization reaction, which helps to prevent unwanted side reactions and ensures controlled addition.
-
Reactant Addition: Add 1-bromobutane (0.2 mol) dropwise to the cooled, stirring solution of N-methylpyrrolidine. A slow, controlled addition is crucial to maintain a low reaction temperature.
-
Reaction to Completion: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the mixture to reflux and stir vigorously overnight. The prolonged heating under reflux ensures the reaction proceeds to completion, maximizing the yield of the desired product.[8]
-
Initial Product Isolation: After the reaction period, a solid product will have formed. Remove the volatile components (acetonitrile and any unreacted starting materials) using a rotary evaporator. This will leave a yellowish solid crude product.[8]
-
Preliminary Purification (Washing): Wash the resulting solid with diethyl ether (e.g., 3 x 50 mL).[9] The ionic liquid product is a salt and is insoluble in non-polar diethyl ether, while non-polar impurities and residual reactants will be washed away.
-
Filtration and Drying: Collect the white solid product by vacuum filtration and dry it thoroughly under vacuum to remove residual ether. At this stage, a high yield (e.g., 98%) of the crude product can be expected.[8]
Part 3: Purification – A Critical Step for High-Quality Ionic Liquid
The crude product, while high in yield, often contains colored impurities and residual reactants that can interfere with its intended applications.[9][10] Rigorous purification is therefore essential.
Protocol for Decolorization and Purification
-
Dissolution: Dissolve the crude, washed solid in deionized water.[9]
-
Activated Carbon Treatment: Add decolorizing activated carbon (charcoal) to the aqueous solution (e.g., 10-30 g, depending on the scale and impurity level).[9][10] Activated carbon has a high surface area and adsorbs the colored, often organic, impurities from the solution.
-
Heating: Heat the mixture (e.g., to 65-70 °C) for several hours (e.g., 24 hours) with stirring.[9] Heating increases the rate of adsorption and the efficiency of the decolorization process.
-
Removal of Carbon: After heating, cool the mixture to room temperature and filter it to remove the activated carbon. The resulting filtrate should be colorless.[9][10] If coloration persists, a second treatment with fresh carbon may be necessary.
-
Solvent Removal: Remove the water from the colorless filtrate. This can be achieved using a lyophilizer (freeze-dryer) or by heating the sample under high vacuum.[9]
-
Final Drying: For optimal purity, heat the resulting white solid under high vacuum at an elevated temperature (e.g., 65-70 °C) for an extended period (24-48 hours).[9][10] This crucial final step removes any residual water or solvents, as many ionic liquids are hygroscopic.
Part 4: Characterization and Quality Control
Confirming the identity and purity of the synthesized 1-Butyl-1-methylpyrrolidinium bromide is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure. The expected chemical shifts for the protons in the [BMPyrr]⁺ cation are well-documented.
¹H NMR Data (300 MHz, DMSO-d₆): [8]
-
δ 3.50 (m, 4H): Protons on the two carbons of the pyrrolidinium ring adjacent to the nitrogen.
-
δ 3.38 (m, 2H): Protons on the CH₂ group of the butyl chain directly attached to the nitrogen.
-
δ 3.02 (s, 3H): Protons of the methyl group attached to the nitrogen.
-
δ 2.08 (s, 4H): Protons on the two carbons of the pyrrolidinium ring beta to the nitrogen.
-
δ 1.68 (m, 2H): Protons on the second CH₂ group of the butyl chain.
-
δ 1.31 (m, 2H): Protons on the third CH₂ group of the butyl chain.
-
δ 0.92 (t, J = 7.1 Hz, 3H): Protons of the terminal methyl group of the butyl chain.
The presence of these signals at their characteristic chemical shifts and with the correct integration values confirms the successful synthesis of the 1-Butyl-1-methylpyrrolidinium cation.
Overall Synthesis and Purification Workflow
Caption: A logical workflow from reactants to final, verified product.
Part 5: Safety and Handling
Both reactants used in this synthesis require careful handling in a controlled laboratory environment.
-
1-Bromobutane: This is a flammable liquid and vapor.[11] It can cause skin and serious eye irritation and may cause respiratory irritation.[11] It is harmful if swallowed.[12]
-
N-methylpyrrolidine: This is also a flammable liquid and vapor. It is corrosive and can cause skin and eye damage.[13]
Mandatory Safety Precautions:
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.[12][13][14]
-
Ignition Sources: Keep all reactants and the reaction mixture away from open flames, hot surfaces, and other potential sources of ignition.[13][14] Use explosion-proof equipment where necessary.[11]
-
Spill Response: Have appropriate spill control materials (e.g., absorbent pads, sand) readily available.[14]
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